molecular formula C10H16N2O6S3 B194972 (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide CAS No. 154127-42-1

(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide

Cat. No.: B194972
CAS No.: 154127-42-1
M. Wt: 356.4 g/mol
InChI Key: UHIWBQIWXWWDKT-MRVPVSSYSA-N
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Description

(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide: is a complex organic compound with a molecular formula of C10H16N2O6S3 and a molecular weight of 356.44 g/mol [_{{{CITATION{{{_2{(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]1,2 ....

Mechanism of Action

Target of Action

The primary target of this compound, also known as Brinzolamide, is carbonic anhydrase II (CA-II) . CA-II is an enzyme that plays a crucial role in regulating fluid secretion into the anterior chamber of the eye .

Mode of Action

Brinzolamide is a highly specific, non-competitive, reversible inhibitor of CA-II . By inhibiting CA-II, it reduces the production of bicarbonate ions from carbon dioxide, which in turn reduces fluid secretion into the eye’s anterior chamber and decreases intraocular pressure .

Biochemical Pathways

The inhibition of CA-II disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This disruption leads to a decrease in bicarbonate ion concentration, which is necessary for the formation of aqueous humor, the fluid in the anterior chamber of the eye. As a result, the production of aqueous humor is reduced, leading to a decrease in intraocular pressure .

Pharmacokinetics

It is known that brinzolamide has a higher lipophilicity compared to other carbonic anhydrase inhibitors, which facilitates its diffusion across the blood-retinal barrier . More detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) properties, are needed to fully understand the bioavailability of Brinzolamide.

Result of Action

The primary result of Brinzolamide’s action is the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This is achieved by decreasing the production of aqueous humor, thus reducing the pressure within the eye.

Biochemical Analysis

Biochemical Properties

This compound plays a significant role in biochemical reactions by inhibiting carbonic anhydrase II (CAII) and CAIV . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst . The inhibition of these enzymes by (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide leads to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma and ocular hypertension .

Cellular Effects

The compound exerts its effects on various types of cells, primarily those in the eye. It influences cell function by reducing intraocular pressure . This is achieved by inhibiting the action of carbonic anhydrase enzymes, which play a crucial role in the production of aqueous humor in the eye . By inhibiting these enzymes, the production of aqueous humor is reduced, leading to a decrease in intraocular pressure .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of carbonic anhydrase enzymes . The compound binds to these enzymes, preventing them from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition reduces the production of aqueous humor, thereby reducing intraocular pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been found to be stable, with no significant degradation observed over time . Long-term effects on cellular function, observed in in vitro or in vivo studies, include a sustained reduction in intraocular pressure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, the compound effectively reduces intraocular pressure . At high doses, adverse effects may occur .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a carbonic anhydrase inhibitor . It interacts with these enzymes, leading to a decrease in the production of bicarbonate and protons from carbon dioxide .

Transport and Distribution

The compound is transported and distributed within cells and tissues primarily through diffusion . Its lipophilic nature facilitates its diffusion across the blood-retinal barrier .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm of cells, where carbonic anhydrase enzymes are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common method involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions to introduce the desired functional groups[_{{{CITATION{{{_2{(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]1,2 ....

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions [_{{{CITATION{{{_2{(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]1,2 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

  • Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are often used.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids and sulfates .

  • Reduction: Production of alcohols and amines .

  • Substitution: Generation of halogenated derivatives and alkylated products .

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Studied for its therapeutic potential, particularly in the development of new drugs.

  • Industry: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide: is unique due to its specific structural features and functional groups[_{{{CITATION{{{_2{(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]1,2 .... Similar compounds include:

  • Brinzolamide: A carbonic anhydrase inhibitor used in ophthalmology.

  • Sulfonamide derivatives: Various sulfonamide compounds used in pharmaceuticals and agriculture.

These compounds share similarities in their core structures but differ in their functional groups and applications, highlighting the uniqueness of the target compound.

Properties

IUPAC Name

(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5,8,13H,2-4,6H2,1H3,(H2,11,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIWBQIWXWWDKT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570261
Record name (4S)-4-Hydroxy-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154127-42-1
Record name 2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-, 1,1-dioxide, (4S)-
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Record name 4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno(3,2-E)(1,2)thiazine-6-sulfonamide 1,1-dioxide, (S)-
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Record name (4S)-4-Hydroxy-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide
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Record name (4S)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
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Record name 4-HYDROXY-2-(3-METHOXYPROPYL)-3,4-DIHYDRO-2H-THIENO(3,2-E)(1,2)THIAZINE-6-SULFONAMIDE 1,1-DIOXIDE, (S)-
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